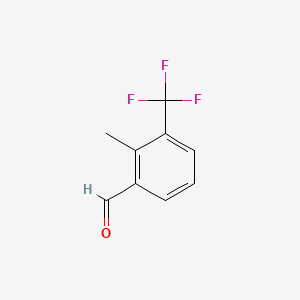

2-Methyl-3-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQHTBQRXZCFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395473 | |

| Record name | 2-methyl-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878001-20-8 | |

| Record name | 2-methyl-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Methyl-3-(trifluoromethyl)benzaldehyde

CAS Number: 878001-20-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-Methyl-3-(trifluoromethyl)benzaldehyde, a key intermediate in modern medicinal chemistry. Its primary utility lies in the synthesis of targeted therapeutics, most notably as a precursor for Son of sevenless homolog 1 (Sos1) inhibitors, which are under investigation for the treatment of KRAS-driven cancers. This guide details the compound's physicochemical properties, outlines a representative synthetic protocol, and explores its application in the development of Sos1 inhibitors. Included are detailed experimental procedures, safety and handling guidelines, and visualizations of the relevant biological pathways and chemical workflows to support researchers in its application.

Physicochemical Properties

This compound is a substituted aromatic aldehyde. The presence of both a methyl group and an electron-withdrawing trifluoromethyl group on the benzene ring influences its reactivity and physical properties. These properties are crucial for its use in synthetic organic chemistry, particularly in reactions involving the aldehyde functional group.

| Property | Value | Source |

| CAS Number | 878001-20-8 | [1] |

| Molecular Formula | C₉H₇F₃O | [2] |

| Molecular Weight | 188.15 g/mol | [2][3] |

| Boiling Point | 197.1 ± 35.0 °C (Predicted) | [2] |

| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

Synthesis and Manufacturing

Representative Experimental Protocol: Two-Step Synthesis

This protocol is a representative example based on methods for similar compounds and should be optimized for specific laboratory conditions.[4][5]

Step 1: Fluorination of 2-Methyl-3-(trichloromethyl)benzal chloride

-

Apparatus: A high-pressure autoclave reactor equipped with a stirrer, heating mantle, pressure gauge, and gas inlet/outlet.

-

Procedure: a. Charge the autoclave with 2-Methyl-3-(trichloromethyl)benzal chloride. b. Evacuate the system to remove air and moisture. c. Introduce anhydrous hydrogen fluoride (HF) gas into the autoclave. A molar excess of HF is typically used. d. Heat the reaction mixture to approximately 80-100°C. e. Maintain the pressure within a range of 15-25 kg/cm ² by carefully venting the byproduct, hydrogen chloride (HCl) gas. f. Monitor the reaction's progress using gas chromatography (GC) until the starting material is consumed. g. Upon completion, cool the reactor to ambient temperature and carefully vent the excess HF gas. h. Flush the system with an inert gas, such as nitrogen, to remove any residual acidic gases. The resulting crude product is 2-Methyl-3-(trifluoromethyl)benzal chloride.

Step 2: Hydrolysis to this compound

-

Apparatus: A multi-necked round-bottom flask equipped with a reflux condenser, dropping funnel, thermometer, and magnetic stirrer.

-

Procedure: a. Transfer the crude 2-Methyl-3-(trifluoromethyl)benzal chloride to the reaction flask. b. Add a 90-95% aqueous solution of sulfuric acid to the flask while stirring. The addition should be controlled to manage any exotherm. c. Heat the mixture to 80-90°C and maintain stirring. d. Monitor the hydrolysis by GC. e. Once the reaction is complete, cool the mixture and carefully pour it into chilled water. f. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane. g. Combine the organic layers and neutralize with a mild base, like an aqueous sodium bicarbonate solution. h. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the resulting crude aldehyde by vacuum distillation to yield this compound.

Applications in Drug Discovery: Sos1 Inhibitors

The primary application for this aldehyde is as a crucial building block in the synthesis of small molecule inhibitors targeting Sos1.[1] Sos1 is a guanine nucleotide exchange factor (GEF) that plays a central role in activating RAS proteins, which are key components of signaling pathways that regulate cell growth and proliferation.[6][7] Mutations in KRAS, a member of the RAS family, are found in many cancers, making the inhibition of its activation a key therapeutic strategy.[8]

Sos1 inhibitors function by disrupting the protein-protein interaction between Sos1 and KRAS, preventing the exchange of GDP for GTP on KRAS and thereby blocking its activation and downstream signaling.[8]

The Sos1-KRAS Signaling Pathway

The Sos1 protein is a critical link between upstream receptor tyrosine kinases (RTKs), like the Epidermal Growth Factor Receptor (EGFR), and the RAS/MAPK cascade.[9] Upon RTK activation, Sos1 is recruited to the plasma membrane where it engages with inactive, GDP-bound RAS, facilitating the release of GDP and the binding of GTP to activate RAS. Activated RAS then triggers downstream effector pathways, such as the RAF-MEK-ERK cascade, promoting cell proliferation.[8][10]

Synthesis of Sos1 Inhibitors

This compound is used to synthesize chiral amine intermediates, which are then incorporated into heterocyclic scaffolds like quinazolines or pyrido[2,3-d]pyrimidin-7-ones to produce the final Sos1 inhibitor.[11][12][13]

Experimental Protocols for Sos1 Inhibitor Evaluation

Once synthesized, the inhibitory activity of compounds derived from this compound must be assessed.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay measures the direct disruption of the Sos1-KRAS protein-protein interaction.[8]

-

Materials: Recombinant His-tagged Sos1 protein, recombinant GST-tagged KRAS protein, anti-His antibody conjugated to a FRET donor (e.g., terbium cryptate), anti-GST antibody conjugated to a FRET acceptor (e.g., d2), assay buffer, test compounds.

-

Procedure: a. Prepare a dilution series of the test compound in DMSO and then dilute into the assay buffer. b. In a microplate, add the Sos1 and KRAS proteins. c. Add the test compound or DMSO (vehicle control). d. Incubate for a specified period (e.g., 60 minutes) at room temperature to allow binding. e. Add the HTRF detection antibodies. f. Incubate for another period (e.g., 60 minutes) to allow antibody binding. g. Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm). h. Calculate the HTRF ratio and determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the Sos1-KRAS interaction by 50%.

Cell Proliferation Assay

This cell-based assay determines the effect of the Sos1 inhibitor on the growth of cancer cells harboring KRAS mutations.[8]

-

Materials: KRAS-mutant cancer cell line (e.g., MIA PaCa-2, AsPC-1), cell culture medium, test compound, and a viability reagent (e.g., CellTiter-Glo®).

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. Include a vehicle-only control. c. Incubate the cells for a period of 72 hours. d. Add the cell viability reagent to each well according to the manufacturer's instructions. e. Measure the luminescence, which is proportional to the number of viable cells. f. Plot the cell viability against the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data from analogous compounds like 2- and 3-(trifluoromethyl)benzaldehyde suggest the following precautions.[14][15][16]

| Hazard Category | Precautionary Statement |

| Health Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16] |

| Physical Hazards | Combustible liquid. Keep away from heat, sparks, and open flames.[15] |

| Handling | Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mists. Wash hands thoroughly after handling.[14] |

| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat.[15][17] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen).[2] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14] |

This information should be used as a guideline. Always consult the specific SDS provided by the supplier before handling this chemical.

References

- 1. This compound | 878001-20-8 [chemicalbook.com]

- 2. This compound CAS#: 878001-20-8 [m.chemicalbook.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 5. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 6. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 7. SOS1 - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. pnas.org [pnas.org]

- 10. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 11. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN114933536A - Synthetic method of chiral intermediate of SOS1 pan KRAS inhibitor - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 2-(Trifluoromethyl)benzaldehyde 98 447-61-0 [sigmaaldrich.com]

- 17. kasturiaromatics.com [kasturiaromatics.com]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Methyl-3-(trifluoromethyl)benzaldehyde, a key intermediate in various chemical syntheses. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthetic protocols, and for the purification of reaction products. The table below summarizes the key physical property data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O | [1] |

| Molecular Weight | 188.15 g/mol | [1][2] |

| Boiling Point | 197.1 ± 35.0 °C (Predicted) | [2] |

| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [2] |

| CAS Number | 878001-20-8 | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Note: The boiling point and density values are predicted and have not been experimentally verified in the cited literature. For precise applications, experimental determination is recommended.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental for the characterization of chemical compounds. The following sections detail generalized experimental protocols applicable to the determination of the boiling point, melting point, and refractive index of benzaldehyde derivatives like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic constant at a given pressure.

Methodology:

-

Sample Preparation: A small volume of the liquid sample (e.g., a few drops of benzaldehyde) is placed into a fusion tube. A capillary tube, sealed at one end, is then inverted and placed into the fusion tube with the open end submerged in the liquid.[3][4]

-

Apparatus Setup: The fusion tube assembly is placed in a heating block, such as an aluminum block, alongside a thermometer to monitor the temperature.[3][4][5]

-

Heating: The heating block is gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.[6]

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the apparatus is allowed to cool.

-

Boiling Point Determination: The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[3]

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a critical indicator of purity. A sharp melting range typically indicates a high degree of purity, while a broad melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the finely powdered solid organic compound is packed into a capillary tube, which is sealed at one end.[7][8] The sample should be tightly packed to a height of 1-2 mm.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or an automated melting point device.[7]

-

Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute as the expected melting point is approached.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[8]

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic physical property that is sensitive to temperature and the wavelength of light used.[10]

Methodology:

-

Instrument Calibration: The refractometer, typically an Abbé refractometer, is calibrated using a standard substance with a known refractive index, such as distilled water.[11]

-

Sample Application: The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry. A few drops of the liquid sample are then placed on the lower prism.[11]

-

Measurement: The prisms are closed and locked. The light source is positioned to illuminate the prisms. While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.[11]

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[10]

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for determining the boiling point of a liquid organic compound.

Caption: Generalized workflow for the determination of boiling point.

References

- 1. This compound | 878001-20-8 [chemicalbook.com]

- 2. This compound CAS#: 878001-20-8 [m.chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. scribd.com [scribd.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. collegedunia.com [collegedunia.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. byjus.com [byjus.com]

- 10. faculty.weber.edu [faculty.weber.edu]

- 11. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-(trifluoromethyl)benzaldehyde, a key intermediate in pharmaceutical research. This document collates available data on its chemical structure, properties, and significant role in the development of targeted cancer therapies.

Chemical Identity and Properties

This compound is an aromatic aldehyde containing both a methyl and a trifluoromethyl substituent on the benzene ring. Its unique electronic and steric properties make it a valuable building block in medicinal chemistry.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 878001-20-8[1]

Physicochemical Data:

The following table summarizes the available and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Appearance | Clear, colorless liquid | ChemicalBook[3] |

| Boiling Point | 197.1 ± 35.0 °C | Predicted[3] |

| Density | 1.246 ± 0.06 g/cm³ | Predicted[3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | ChemicalBook[3] |

Synthesis

Example Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzaldehyde from o-Trifluoromethyl Toluene Dichloride

This protocol is for a related isomer and is provided as a general example of a potential synthetic route.

Reaction: Hydrolysis of o-trifluoromethyl toluene dichloride.

Materials:

-

o-Trifluoromethyl toluene dichloride

-

Sodium acetate

-

Acetic acid

-

Water

-

Tetrabutylammonium bromide (phase transfer catalyst)

-

Autoclave reactor

-

Standard laboratory glassware for extraction and distillation

Procedure:

-

Charge a high-pressure autoclave with 114g of o-trifluoromethyl toluene dichloride, 86.1g of sodium acetate, 240g of acetic acid, 100g of water, and 0.1g of tetrabutylammonium bromide.[4]

-

Seal the autoclave and heat the mixture to 140°C. The internal pressure will rise to approximately 0.25 MPa.[4]

-

Maintain the reaction at this temperature and pressure for 6 hours, with continuous stirring.[4]

-

Monitor the reaction progress by gas chromatography.[4]

-

After the reaction is complete, cool the autoclave to room temperature.

-

Filter the reaction mixture by suction filtration.

-

Remove the acetic acid from the mother liquor by vacuum distillation.[4]

-

Add 280g of water to the residue and stir. Allow the layers to separate.

-

Separate the organic layer and purify by vacuum distillation, collecting the fraction at 70-75°C / -0.095 MPa to yield 2-(trifluoromethyl)benzaldehyde.[4]

Spectroscopic Data

Specific spectroscopic data for this compound is not publicly available. The following table provides expected characteristic signals based on the analysis of structurally similar compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Aldehyde proton (singlet, ~10.0 ppm), Methyl protons (singlet, ~2.5 ppm) |

| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons (~120-140 ppm), Trifluoromethyl carbon (quartet, ~120-130 ppm), Methyl carbon (~15-20 ppm) |

| IR Spectroscopy | C=O stretch (~1700 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-F stretches (~1100-1350 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 188.15 |

Application in Drug Development: Targeting the SOS1-KRAS Signaling Pathway

This compound is a crucial intermediate in the synthesis of small molecule inhibitors of Son of Sevenless 1 (SOS1).[2] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of KRAS, a key protein in cellular signaling pathways that control cell growth, proliferation, and survival.[5] Mutations in the KRAS gene are prevalent in many cancers, leading to its constitutive activation and driving tumor growth.[6]

The KRAS-SOS1 Signaling Pathway

The diagram below illustrates the role of SOS1 in the KRAS activation cycle. In its inactive state, KRAS is bound to GDP. SOS1 facilitates the exchange of GDP for GTP, leading to the activation of KRAS and subsequent downstream signaling through pathways like the RAF-MEK-ERK cascade, which promotes cell proliferation. Inhibitors derived from this compound are designed to disrupt the interaction between SOS1 and KRAS, thereby preventing KRAS activation.

Caption: The SOS1-KRAS signaling pathway and the point of inhibition.

Conceptual Experimental Workflow for SOS1 Inhibitor Synthesis and Evaluation

The following workflow outlines the general steps for synthesizing a potential SOS1 inhibitor using this compound as a starting material and subsequently evaluating its biological activity.

Caption: Conceptual workflow for SOS1 inhibitor synthesis and evaluation.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1 Inhibition

This protocol describes a common method to assess the ability of a compound to inhibit the SOS1-KRAS interaction.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the SOS1-mediated nucleotide exchange on KRAS.

Materials:

-

Recombinant human SOS1 protein

-

Recombinant human KRAS protein (e.g., KRAS G12D mutant)

-

GTP-Eu (Europium-labeled GTP)

-

d2-labeled anti-His tag antibody (assuming His-tagged KRAS)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Test compound (synthesized from this compound)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 384-well plate, add the SOS1 protein to each well.

-

Add the serially diluted test compound or vehicle control (e.g., DMSO) to the wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding to SOS1.

-

Add a mixture of KRAS-His and d2-labeled anti-His antibody to the wells.

-

Initiate the exchange reaction by adding GTP-Eu to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on an HTRF plate reader, measuring the emission at 665 nm (d2 acceptor) and 620 nm (Eu donor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of oncology drug discovery. Its utility as a precursor for the synthesis of SOS1 inhibitors highlights the ongoing efforts to develop targeted therapies for KRAS-driven cancers. While detailed public data on its synthesis and spectroscopic properties are limited, its structural features and role in medicinal chemistry make it a compound of high interest for researchers in the pharmaceutical industry. Further research and publication of its chemical and biological data would be beneficial to the scientific community.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 878001-20-8 [chemicalbook.com]

- 3. This compound CAS#: 878001-20-8 [m.chemicalbook.com]

- 4. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 5. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Methyl-3-(trifluoromethyl)benzaldehyde in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methyl-3-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of targeted cancer therapeutics. This document outlines its chemical properties, synthesis, and its pivotal role in the development of Son of Sevenless 1 (SOS1) inhibitors, which are critical for targeting KRAS-driven cancers.

Core Compound Properties

This compound is an aromatic aldehyde characterized by the presence of both a methyl and a trifluoromethyl group on the benzene ring. These substitutions are crucial for its subsequent use in creating complex, biologically active molecules.

| Property | Data | Reference(s) |

| Molecular Formula | C₉H₇F₃O | [1] |

| Molecular Weight | 188.15 g/mol | [1] |

| CAS Number | 878001-20-8 | [1] |

| Appearance | Not specified in retrieved documents | |

| Boiling Point | 197.1±35.0 °C (Predicted) | |

| Density | 1.246±0.06 g/cm³ (Predicted) | |

| Storage Conditions | Inert gas (Nitrogen or Argon) at 2-8°C |

Role in Targeted Therapy: SOS1 Inhibition

This compound serves as a crucial pharmaceutical intermediate for the synthesis of SOS1 inhibitors.[1] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS, a frequently mutated oncogene in human cancers.[2][3] By catalyzing the exchange of GDP for GTP, SOS1 switches KRAS to its active state, thereby initiating downstream signaling cascades, such as the MAPK pathway, which drive tumor cell proliferation and survival.[2][3]

Inhibiting the interaction between SOS1 and KRAS is a promising therapeutic strategy for cancers with KRAS mutations.[3][4] Small molecule inhibitors designed to bind to SOS1 can prevent KRAS activation, effectively blocking the oncogenic signaling at its origin.[3] this compound is a key building block for potent and selective SOS1 inhibitors, such as BI-3406.[3][5]

The Ras-MAPK Signaling Pathway and SOS1 Intervention

The Ras-MAPK pathway is a cornerstone of cellular signaling, regulating processes like cell growth, differentiation, and survival. Its dysregulation is a hallmark of many cancers. The diagram below illustrates the central role of SOS1 in this pathway and the mechanism of action for SOS1 inhibitors.

Caption: SOS1's role in KRAS activation and its inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and application of this compound in research and development.

Synthesis of this compound

Principle: This synthesis is based on the hydrolysis of a dihalomethyl group to an aldehyde. The precursor, 2-methyl-3-(trifluoromethyl)benzal chloride, would be synthesized from 2-methyl-3-(trifluoromethyl)toluene.

Reaction Scheme:

Exemplary Protocol (based on similar syntheses[6][7]):

-

Fluorination (Conceptual): Start with a suitable precursor like 2-methyl-3-(trichloromethyl)benzal chloride. Charge the reactant into an autoclave. Introduce hydrogen fluoride gas and heat the reaction mixture (e.g., to 80°C). Monitor the reaction's progress by gas chromatography.

-

Hydrolysis: Take the crude reaction mass containing 2-methyl-3-(trifluoromethyl)benzal chloride into a reaction vessel. Add an aqueous acid solution (e.g., sulfuric acid) or a catalyst like iron chloride with water at an elevated temperature (e.g., 80-100°C).[6]

-

Work-up: After the reaction is complete (monitored by GC), cool the mixture and add it to chilled water.

-

Extraction: Extract the crude product with an organic solvent such as dichloromethane.

-

Neutralization: Wash the organic layer with an aqueous solution of sodium bicarbonate.

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and distill the crude product under vacuum to obtain pure this compound.

Experimental Workflow: Synthesis of a SOS1 Inhibitor Precursor

This compound is a key starting material for synthesizing the chiral amine side chain found in many SOS1 inhibitors. A crucial step is the reductive amination to form 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine.[8]

Caption: Workflow for synthesizing a key SOS1 inhibitor precursor.

Exemplary Protocol for Reductive Amination[8]:

-

Imine Formation: Dissolve this compound in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). Stir the reaction at room temperature to form the intermediate imine.

-

Reduction: To the solution containing the imine, add a reducing agent. For catalytic hydrogenation, a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel would be used under a hydrogen atmosphere. Alternatively, a chemical reducing agent like sodium borohydride (NaBH₄) can be used.

-

Work-up: Once the reduction is complete, filter off the catalyst (if used). Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent and wash with water. Extract the aqueous layer and combine the organic layers. Dry and concentrate the organic phase to yield the racemic amine. The product can be further purified by column chromatography or distillation.

-

Chiral Resolution: The resulting racemic amine must be resolved into its enantiomers to obtain the desired stereoisomer for the SOS1 inhibitor synthesis, often through diastereomeric salt formation or chiral chromatography. Alternatively, asymmetric synthesis methods can be employed from the start.[8]

Conclusion

This compound is a high-value chemical intermediate with direct applications in the synthesis of cutting-edge cancer therapeutics. Its unique structure is integral to the development of potent SOS1 inhibitors that target the KRAS oncogene. The experimental protocols and workflows outlined in this guide provide a foundation for researchers and drug development professionals working in this critical area of oncology. Further research into optimizing the synthesis of this compound and its derivatives will continue to fuel the development of next-generation targeted therapies.

References

- 1. sciforum.net [sciforum.net]

- 2. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 7. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 8. smolecule.com [smolecule.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Mass Spectrometry (MS)

Mass spectrometry identifies the mass-to-charge ratio (m/z) of a compound and its fragments. For 2-Methyl-3-(trifluoromethyl)benzaldehyde (Molecular Formula: C₉H₇F₃O, Monoisotopic Mass: 188.0449 Da), the following high-resolution mass spectrometry (HRMS) data for various adducts are predicted.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 189.0522 |

| [M+Na]⁺ | 211.0341 |

| [M+NH₄]⁺ | 206.0787 |

| [M-H]⁻ | 187.0376 |

| [M+HCOO]⁻ | 233.0431 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the aldehyde proton, the aromatic protons, and the methyl protons. The trifluoromethyl group will influence the chemical shifts of the nearby aromatic protons.

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | The aldehyde proton is highly deshielded and appears far downfield. |

| Aromatic (Ar-H) | 7.4 - 8.0 | Multiplets (m) | The three aromatic protons will appear as complex multiplets due to their different electronic environments and spin-spin coupling. The proton ortho to the aldehyde group is expected to be the most deshielded. |

| Methyl (-CH₃) | 2.5 - 2.7 | Singlet (s) | The methyl group protons will appear as a singlet in a region typical for methyl groups attached to an aromatic ring. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the trifluoromethyl carbon, and the methyl carbon.

Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS)

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | 190 - 195 | The aldehyde carbonyl carbon is significantly deshielded.[1] |

| Aromatic (C-CHO) | 135 - 140 | The carbon atom to which the aldehyde group is attached. |

| Aromatic (C-CF₃) | 130 - 135 (quartet) | This carbon's signal will be split into a quartet due to coupling with the three fluorine atoms. |

| Aromatic (C-CH₃) | 138 - 142 | The carbon atom to which the methyl group is attached. |

| Aromatic (Ar-C) | 125 - 135 | The remaining aromatic carbons will appear in this region. |

| Trifluoromethyl (-CF₃) | 120 - 125 (quartet) | The carbon of the trifluoromethyl group will show a strong quartet due to one-bond C-F coupling. |

| Methyl (-CH₃) | 18 - 22 | This is a typical chemical shift for a methyl group on a benzene ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Medium to Weak | Stretch |

| Aldehyde C-H | 2850 - 2800 and 2750 - 2700 | Weak | Stretch (often appears as a doublet) |

| Carbonyl (C=O) | 1710 - 1690 | Strong | Stretch |

| Aromatic C=C | 1600 - 1450 | Medium to Weak | Stretch |

| C-F (in CF₃) | 1350 - 1100 | Strong | Stretch |

Experimental Protocols

The following are general procedures for obtaining spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

A sample of the compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.[2] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, is used to acquire the spectrum.[3] The data is then processed using Fourier transformation to generate the final spectrum.[4]

IR Spectroscopy

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a mull can be created by grinding the sample with a mulling agent (like Nujol) and placing it between salt plates.[5] The sample is then placed in the beam of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexane.[7][8] This solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer.[7] In the mass spectrometer, the molecules are typically ionized by electron impact (EI), and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.

References

- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. rsc.org [rsc.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. tsapps.nist.gov [tsapps.nist.gov]

Technical Guide: Solubility of 2-Methyl-3-(trifluoromethyl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Methyl-3-(trifluoromethyl)benzaldehyde, a key intermediate in pharmaceutical synthesis. A comprehensive review of available literature indicates a lack of specific quantitative solubility data for this compound in common organic solvents. This guide summarizes the known physical and chemical properties and provides qualitative solubility information inferred from synthetic and purification procedures. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, is presented. This includes a standard workflow diagram to aid researchers in establishing quantitative solubility profiles in their laboratories.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's general behavior and for designing solubility experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 219933-76-9 | N/A |

| Molecular Formula | C₉H₇F₃O | N/A |

| Molecular Weight | 188.15 g/mol | N/A |

| Boiling Point | 197.1 ± 35.0 °C (Predicted) | [1] |

| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Qualitative Solubility Data

While quantitative data is unavailable, qualitative solubility can be inferred from solvents used in synthesis and purification procedures described in the literature. This information suggests the types of organic solvents in which this compound is likely to be soluble.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Context |

| Ethyl Acetate | Soluble | Used as an extraction solvent during workup procedures. |

| Dichloromethane (CH₂Cl₂) | Soluble | Used as an eluent in column chromatography. |

| Petroleum Ether | Sparingly Soluble / Insoluble | Used as a non-polar solvent to wash away impurities, suggesting lower solubility. |

| Hexanes | Sparingly Soluble / Insoluble | Used in combination with more polar solvents for chromatography, indicating it is likely a poor solvent on its own. |

| Ethanol | Likely Soluble | Polar protic solvents like ethanol are often used in reactions involving benzaldehydes. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent commonly used to dissolve reactants in synthesis. |

Note: This information is inferred and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound in various organic solvents. The equilibrium (shake-flask) method followed by gravimetric analysis is a widely accepted and reliable approach.[1][2]

Principle

An excess amount of the solute is agitated in a specific volume of the solvent at a constant temperature for a sufficient duration to achieve a saturated solution. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined.

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath with agitation capabilities

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum oven

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that a solid phase remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. Immediately filter the solution through a syringe filter to remove any undissolved microcrystals.

-

Concentration Determination (Gravimetric Method):

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish or vial.[1]

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven.[1]

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

Calculation

The solubility can be calculated using the following formulas:

-

Weight of solute (g): (Weight of dish + dry solute) - (Weight of empty dish)

-

Weight of solvent (g): (Weight of dish + solution) - (Weight of dish + dry solute)

-

Solubility (g / 100 g solvent): (Weight of solute / Weight of solvent) x 100

-

Solubility (g / L): (Weight of solute / Volume of aliquot withdrawn) x 1000

It is crucial to control the temperature throughout the experiment as solubility is highly temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound. While specific quantitative data remains to be published, the provided physicochemical properties and qualitative solubility insights offer a valuable starting point for researchers. The detailed experimental protocol and workflow diagram furnish a practical methodology for determining the precise solubility of this compound in various organic solvents, thereby facilitating its effective use in research and development.

References

The Synthesis and Emergence of 2-Methyl-3-(trifluoromethyl)benzaldehyde: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-(trifluoromethyl)benzaldehyde has emerged as a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Son of Sevenless 1 (SOS1) inhibitors, a promising class of therapeutics for KRAS-driven cancers. This technical guide provides a comprehensive overview of the synthesis, discovery, and significance of this specialized benzaldehyde derivative. Detailed experimental protocols for its preparation via directed ortho-lithiation are presented, alongside a discussion of its role in the development of targeted cancer therapies.

Introduction: The Rise of a Niche Reagent

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The trifluoromethyl group, in particular, is a common substituent found in numerous pharmaceuticals. This compound, a seemingly niche aromatic aldehyde, has garnered significant attention for its utility in the synthesis of complex molecular architectures, particularly in the realm of oncology. Its "discovery" is intrinsically linked to the quest for potent and selective inhibitors of the SOS1 protein, a guanine nucleotide exchange factor that plays a pivotal role in the activation of KRAS.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through the directed ortho-lithiation of 1-methyl-2-(trifluoromethyl)benzene, followed by formylation. The trifluoromethyl group is a moderate ortho-directing group, while the methyl group is a weaker one. However, the acidity of the proton ortho to the trifluoromethyl group is increased, facilitating its removal by a strong base.

Proposed Synthetic Pathway: Directed Ortho-lithiation

The overall synthetic scheme is as follows:

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a proposed experimental protocol based on established principles of directed ortho-lithiation and information from related patent literature.

Materials:

-

1-Methyl-2-(trifluoromethyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 1-methyl-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.

-

Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Quantitative Data Summary

While specific yield data for the direct synthesis of this compound is not widely published in peer-reviewed journals, related ortho-lithiation and formylation reactions typically proceed with moderate to good yields.

| Parameter | Value | Source/Comment |

| Purity | >98% | Typically achieved after chromatographic purification. |

| Boiling Point | 197.1±35.0 °C (Predicted) | ChemicalBook |

| Density | 1.246±0.06 g/cm³ (Predicted) | ChemicalBook |

Discovery and Application in SOS1 Inhibitor Synthesis

The significance of this compound is intrinsically tied to the development of inhibitors targeting the SOS1-KRAS protein-protein interaction. SOS1 is a critical activator of KRAS, a frequently mutated oncogene implicated in a large percentage of human cancers. The discovery of small molecules that can block this interaction has been a major goal in cancer drug discovery.

Figure 2: Simplified SOS1-KRAS signaling pathway and the point of intervention for SOS1 inhibitors.

The unique substitution pattern of this compound makes it an ideal precursor for constructing the core scaffolds of several potent SOS1 inhibitors. The aldehyde functionality provides a versatile handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) in the development of these targeted therapies.

Representative Experimental Workflow for SOS1 Inhibitor Synthesis

A general workflow for the utilization of this compound in the synthesis of a hypothetical SOS1 inhibitor is depicted below.

Figure 3: General experimental workflow for the synthesis of SOS1 inhibitors from this compound.

Conclusion

This compound, while not a household name in organic chemistry, represents a powerful example of how a specifically functionalized building block can become indispensable in modern drug discovery. Its synthesis, achievable through established organometallic techniques like directed ortho-lithiation, provides access to a key intermediate for a new generation of targeted cancer therapeutics. For researchers and professionals in drug development, understanding the synthesis and application of such specialized reagents is paramount to advancing the frontiers of medicinal chemistry.

A Theoretical and Computational Investigation of 2-Methyl-3-(trifluoromethyl)benzaldehyde: A Technical Guide

Disclaimer: As of December 2025, dedicated theoretical and computational studies on 2-Methyl-3-(trifluoromethyl)benzaldehyde are not available in the public domain. This guide provides a comprehensive framework for such an investigation, drawing upon established computational chemistry protocols and data from analogous substituted benzaldehydes. The presented quantitative data is illustrative and based on structurally related molecules to provide a representative analysis.

Introduction

This compound is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group, make it a valuable synthon for the development of novel compounds. This technical guide outlines the theoretical and computational methodologies required to elucidate the molecular structure, electronic properties, and spectroscopic signatures of this compound. The protocols and expected outcomes are designed for researchers, scientists, and drug development professionals.

Molecular Structure and Optimization

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Experimental Protocol: Geometric Optimization

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: Density Functional Theory (DFT) is a robust and widely used method. The B3LYP hybrid functional is a common choice that balances accuracy with computational cost.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good description of the electronic structure, including polarization and diffuse functions.

-

Procedure:

-

Construct the initial 3D structure of this compound using a molecular editor.

-

Perform a geometry optimization calculation.

-

Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Data Presentation: Optimized Geometric Parameters (Illustrative)

The following table presents typical bond lengths and angles for a substituted benzaldehyde, which would be expected for this compound.

| Parameter | Bond/Angle | Expected Value (Å or °) |

| Bond Lengths | ||

| C=O (aldehyde) | ~1.21 | |

| C-H (aldehyde) | ~1.10 | |

| C-C (ring) | ~1.39 - 1.41 | |

| C-CH₃ | ~1.51 | |

| C-CF₃ | ~1.50 | |

| C-F | ~1.35 | |

| Bond Angles | ||

| O=C-H | ~121° | |

| C-C-C (ring) | ~118° - 121° | |

| C-C-CH₃ | ~120° | |

| C-C-CF₃ | ~120° | |

| F-C-F | ~107° |

Vibrational Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups and confirming molecular structure. Computational frequency analysis can predict the vibrational spectrum and aid in the assignment of experimental bands.

Experimental Protocol: FT-IR Spectroscopy

-

Instrument: A high-resolution FT-IR spectrometer.

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between KBr plates or as a solid dispersed in a KBr pellet.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

Data Presentation: Calculated Vibrational Frequencies (Illustrative)

The table below shows the expected prominent vibrational modes for this compound based on studies of similar molecules.[1][2] Calculated frequencies are often scaled to better match experimental values.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | Aromatic Ring | ~3100 - 3000 |

| C-H stretch (aldehyde) | Aldehyde | ~2850, ~2750 |

| C=O stretch (aldehyde) | Aldehyde | ~1705 |

| C=C stretch (aromatic) | Aromatic Ring | ~1600, ~1450 |

| C-F stretch | Trifluoromethyl | ~1300 - 1100 |

| C-H bend (methyl) | Methyl Group | ~1450, ~1375 |

Electronic Properties

Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential applications. Key properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Experimental Protocol: Computational Analysis of Electronic Properties

-

Software: Gaussian, ORCA, or similar.

-

Method: The analysis is performed on the optimized geometry using the same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Properties to Calculate:

-

Natural Bond Orbital (NBO) analysis: To determine atomic charges and analyze hyperconjugative interactions.

-

Frontier Molecular Orbital (HOMO/LUMO) analysis: To understand the molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP) mapping: To visualize the electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.

-

Data Presentation: Calculated Electronic Properties (Illustrative)

| Property | Description | Expected Value/Observation |

| HOMO Energy | Highest Occupied Molecular Orbital | Typically negative, e.g., ~ -7.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | Typically negative, e.g., ~ -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~5.5 eV (indicative of high stability) |

| Dipole Moment | Measure of molecular polarity | ~3.5 Debye |

| MEP Analysis | Electron density distribution | Negative potential (red) around the carbonyl oxygen; Positive potential (blue) around the aldehyde hydrogen. |

Reactivity

The reactivity of this compound is governed by the electronic effects of its substituents. The electron-donating methyl group and the electron-withdrawing trifluoromethyl group influence the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic ring to electrophilic substitution.

Theoretical Reactivity Descriptors

-

Fukui Functions: These can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

-

Reaction Pathway Modeling: Computational methods can be used to model reaction mechanisms, such as nucleophilic addition to the carbonyl group, to determine activation energies and transition state geometries.

Visualizations

Molecular Structure

Caption: Optimized molecular structure of this compound.

Computational Workflow

Caption: General workflow for the computational analysis of this compound.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical and computational investigation of this compound. By employing the outlined DFT-based methodologies, researchers can gain valuable insights into the structural, vibrational, and electronic properties of this molecule. These computational predictions, when coupled with experimental validation, will facilitate the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The lack of specific published data on this compound highlights an opportunity for new and impactful research in this area.

References

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Methyl-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and electronic effects of 2-Methyl-3-(trifluoromethyl)benzaldehyde (CAS 878001-20-8). This compound is a valuable intermediate in the synthesis of complex organic molecules, notably as a building block for Son of sevenless 1 (SOS1) inhibitors, which are of significant interest in the development of cancer therapeutics. The strategic placement of a methyl group and a potent electron-withdrawing trifluoromethyl group on the benzaldehyde scaffold imparts unique reactivity to the molecule.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not widely published. The data presented below includes predicted values from chemical databases and expected spectroscopic characteristics based on the analysis of analogous compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O | |

| Molecular Weight | 188.15 g/mol | |

| CAS Number | 878001-20-8 | |

| Boiling Point | 197.1 ± 35.0 °C (Predicted) | |

| Density | 1.246 ± 0.06 g/cm³ (Predicted) |

Table 2: Expected Spectroscopic Data

| Spectrum Type | Expected Key Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet between δ 9.9-10.5 ppm.- Aromatic protons as multiplets between δ 7.5-8.0 ppm.- Methyl group (CH₃) singlet around δ 2.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal between δ 190-195 ppm.- Aromatic carbons between δ 120-140 ppm, with characteristic quartet for the carbon attached to the CF₃ group due to C-F coupling.- CF₃ carbon signal as a quartet.- Methyl carbon (CH₃) signal around δ 15-20 ppm. |

| ¹⁹F NMR | - A single peak for the CF₃ group, expected in the range of δ -60 to -65 ppm (relative to CFCl₃). |

| IR Spectroscopy | - Strong C=O stretch for the aldehyde at ~1700-1710 cm⁻¹.- Aldehyde C-H stretches (Fermi doublet) around 2720 cm⁻¹ and 2820 cm⁻¹.- C-F stretching bands in the region of 1100-1350 cm⁻¹.- Aromatic C=C stretches between 1450-1600 cm⁻¹. |

Electronic Effects of Substituents

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents.

-

Trifluoromethyl (-CF₃) Group : This group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). It significantly increases the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

-

Methyl (-CH₃) Group : The methyl group is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation. Its position ortho to the aldehyde may also exert a minor steric influence on incoming nucleophiles.

The net effect is a highly activated aldehyde, primed for a variety of chemical transformations.

Synthesis of this compound

A Technical Guide to 2-Methyl-3-(trifluoromethyl)benzaldehyde for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Methyl-3-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of targeted therapeutics. This document details its commercially available sources, a representative experimental protocol for its application in the synthesis of Son of Sevenless 1 (SOS1) inhibitors, and an overview of the relevant biological signaling pathway.

Sourcing and Specifications

This compound (CAS No. 878001-20-8) is a specialty chemical available from a number of suppliers for research and development purposes. The quality and purity of this starting material are critical for the successful synthesis of downstream targets. Below is a summary of offerings from various suppliers.[1][2][3][4][5]

| Supplier | Purity/Specification | Molecular Formula | Molecular Weight | CAS Number |

| Alachem Co., Ltd. | Not specified | C9H7F3O | 188.15 g/mol | 878001-20-8 |

| Alichem | ≥ 97% | C9H7F3O | 188.15 g/mol | 878001-20-8 |

| BLD Pharm | ≥ 95% | C9H7F3O | 188.15 g/mol | 878001-20-8 |

| ChemicalBook | 99% (from some suppliers) | C9H7F3O | 188.15 g/mol | 878001-20-8 |

Application in the Synthesis of SOS1 Inhibitors

This compound is a valuable intermediate in the synthesis of small molecule inhibitors targeting SOS1.[5] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS, a protein frequently mutated in various cancers. By inhibiting the interaction between SOS1 and KRAS, these compounds can block the downstream signaling pathways that promote tumor growth.

Representative Experimental Protocol: Synthesis of a Quinazoline-Based SOS1 Inhibitor Intermediate

The following protocol is a representative example of how this compound can be utilized in the synthesis of a key intermediate for a quinazoline-based SOS1 inhibitor. This procedure is based on established synthetic methodologies for similar compounds.

Step 1: Reductive Amination of this compound

This initial step converts the aldehyde into the corresponding amine, which is a common building block for the subsequent coupling reaction.

-

Materials:

-

This compound

-

Ammonium acetate or relevant amine

-

Sodium cyanoborohydride (NaBH(OAc)3) or other suitable reducing agent

-

Methanol or other appropriate solvent

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired amine intermediate, (2-methyl-3-(trifluoromethyl)phenyl)methanamine.

-

Step 2: Synthesis of a Quinazoline-Based SOS1 Inhibitor

This step involves the coupling of the newly synthesized amine with a suitable quinazoline core structure.

-

Materials:

-

(2-methyl-3-(trifluoromethyl)phenyl)methanamine (from Step 1)

-

Appropriate chloro-substituted quinazoline core (e.g., 4-chloro-6-iodo-7-methoxy-2-methylquinazoline)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethanol or other suitable solvent

-

-

Procedure:

-

To a solution of the chloro-substituted quinazoline (1.0 eq) in ethanol, add (2-methyl-3-(trifluoromethyl)phenyl)methanamine (1.3 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture in a sealed tube at 100 °C for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the final SOS1 inhibitor.

-

Experimental Workflow Diagram

The SOS1-KRAS Signaling Pathway

The Son of Sevenless 1 (SOS1) protein is a key activator of the KRAS signaling cascade, which is a central pathway in regulating cell growth, proliferation, and survival.[6] In its inactive state, KRAS is bound to GDP. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) recruit the adaptor protein Grb2, which in turn recruits SOS1 to the cell membrane. SOS1 then acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on KRAS, thereby activating it. Activated, GTP-bound KRAS then engages downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, leading to cellular responses. Small molecule inhibitors that bind to SOS1 can disrupt its interaction with KRAS, preventing this activation step and thereby inhibiting the entire downstream signaling cascade.

SOS1-KRAS Signaling Pathway Diagram

References

- 1. 878001-20-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. calpaclab.com [calpaclab.com]

- 3. molbase.com [molbase.com]

- 4. 878001-20-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 878001-20-8 [chemicalbook.com]

- 6. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sos1 Inhibitors Utilizing a Trifluoromethylphenyl Moiety

Introduction

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in cellular signaling by activating RAS proteins.[1][2] SOS1 facilitates the exchange of GDP for GTP on RAS, converting it to its active state, which in turn triggers downstream signaling cascades like the RAS/MAPK pathway.[1][3] This pathway is essential for regulating cell proliferation, differentiation, and survival.[1] Mutations in RAS genes are prevalent in many human cancers, leading to the constitutive activation of these signaling pathways and uncontrolled cell growth.[4] Consequently, inhibiting the interaction between SOS1 and RAS has emerged as a promising therapeutic strategy for treating RAS-driven cancers.[3][4]

Small molecule inhibitors have been developed that bind to a pocket on SOS1, preventing its interaction with RAS and thereby blocking its activation.[3][5] A common structural feature of many potent SOS1 inhibitors, such as BAY-293 and BI-3406, is a quinazoline or a related heterocyclic core coupled with a chiral amine side chain, often containing a trifluoromethylphenyl group.[3][4] This document provides detailed protocols for the synthesis of a representative SOS1 inhibitor based on a quinazoline scaffold, starting from precursors related to 2-Methyl-3-(trifluoromethyl)benzaldehyde.

Quantitative Data of Representative Sos1 Inhibitors

The following table summarizes the in vitro activity of several key Sos1 inhibitors, highlighting their potency in disrupting the SOS1-KRAS interaction.

| Compound Name | Scaffold | Target Interaction | IC50 (nM) | Reference(s) |

| BAY-293 | Aminoquinazoline | KRAS-SOS1 | 21 | [6] |

| BI-3406 | Aminoquinazoline | KRAS-SOS1 | 5 | [3] |

| Compound 8u | Pyrido[2,3-d]pyrimidin-7-one | SOS1 | 95.4 | [1] |

| Compound I-10 | Quinazoline | SOS1 | 8.5 | [7] |

Signaling Pathway and Synthetic Workflow

The following diagrams illustrate the SOS1 signaling pathway and a general workflow for the synthesis of quinazoline-based SOS1 inhibitors.

Experimental Protocols

The synthesis of quinazoline-based Sos1 inhibitors generally involves a two-part strategy: the preparation of the key chiral amine side chain and its subsequent coupling to the heterocyclic core. While a direct synthesis from this compound is not explicitly detailed in the literature for prominent Sos1 inhibitors, the following protocols outline the synthesis of the crucial intermediate, (R)-1-(3-(trifluoromethyl)phenyl)ethan-1-amine, and its use in constructing a representative inhibitor.

Protocol 1: Synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethan-1-amine

This protocol describes a common method to produce the chiral amine intermediate from the corresponding acetophenone.

Step A: Asymmetric Reduction of 3'-(Trifluoromethyl)acetophenone

This step produces the chiral alcohol precursor.[8]

-

Materials:

-

3'-(Trifluoromethyl)acetophenone

-

Recombinant E. coli cells expressing a suitable carbonyl reductase

-

Phosphate buffer (e.g., PBS, pH 7.0)

-

Co-substrate (e.g., isopropanol or glucose)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a reaction vessel, suspend the recombinant E. coli cells (e.g., 10-15 g DCW/L) in the phosphate buffer.

-

Add the co-substrate for cofactor regeneration.

-

Add 3'-(trifluoromethyl)acetophenone to the desired concentration (e.g., 200 mM).

-

Maintain the reaction at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm) for 18-24 hours.

-

Monitor the reaction progress using TLC or GC analysis.

-

Upon completion, extract the reaction mixture with an equal volume of ethyl acetate (2x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-1-[3-(trifluoromethyl)phenyl]ethanol.[8]

-

Step B: Conversion of Chiral Alcohol to Chiral Amine

This can be achieved through various methods, such as a Mitsunobu reaction followed by hydrolysis or conversion to a sulfonate ester followed by displacement with an azide and subsequent reduction. A more direct, though less common for this specific substrate, alternative from the corresponding aldehyde is reductive amination.

Alternative Method: Direct Reductive Amination

Reductive amination offers a direct route from an aldehyde to an amine.[9][10] The following is a general procedure.

-

Materials:

-

Aldehyde (e.g., 3-(Trifluoromethyl)benzaldehyde) (1 equiv)

-

Amine source (e.g., Ammonia or a protected amine) (1.1 equiv)

-

Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.2 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the aldehyde in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the amine source and stir for 20-30 minutes at room temperature to allow for imine formation.

-

Add the reducing agent portion-wise, monitoring for any exotherm.

-

Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired amine.[9]

-

Protocol 2: Synthesis of a Quinazoline-based Sos1 Inhibitor

This protocol describes the coupling of the chiral amine with a functionalized quinazoline core via a nucleophilic aromatic substitution (SNAr) reaction.

-

Materials:

-

Substituted 4-chloro-quinazoline (e.g., 4-chloro-6,7-dimethoxy-2-methylquinazoline) (1 equiv)

-

(R)-1-(3-(trifluoromethyl)phenyl)ethan-1-amine (1.3 equiv)

-

Diisopropylethylamine (DIPEA) (2 equiv)

-

Solvent (e.g., Ethanol (EtOH) or N,N-Dimethylformamide (DMF))

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

In a pressure tube or sealed vial, combine the substituted 4-chloro-quinazoline, (R)-1-(3-(trifluoromethyl)phenyl)ethan-1-amine, and DIPEA in the chosen solvent.

-

Seal the vessel and heat the reaction mixture to 100 °C for 16 hours.

-

Monitor the reaction's completion by TLC or LC-MS.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the final Sos1 inhibitor.

-

Protocol 3: Biological Evaluation of Sos1 Inhibitors

To characterize the synthesized compounds, a series of biochemical and cell-based assays are employed.

A. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is commonly used to measure the disruption of the SOS1-KRAS protein-protein interaction.[3]

-